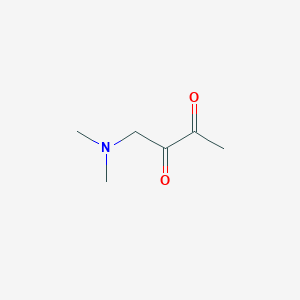
2,3-Butanedione, 1-(dimethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione, 1-(dimethylamino)- typically involves the reaction of 2,3-butanedione with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3COCOCH3+(CH3)2NH→CH3COC(N(CH3)2)CH3+H2O
This reaction is usually performed in an organic solvent such as ethanol or methanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of 2,3-Butanedione, 1-(dimethylamino)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions
2,3-Butanedione, 1-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of 2,3-Butanedione, 1-(dimethylamino)- .
科学的研究の応用
2,3-Butanedione, 1-(dimethylamino)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-Butanedione, 1-(dimethylamino)- involves the inhibition of myosin ATPase activity. This inhibition occurs through the binding of the compound to the active site of myosin, preventing the hydrolysis of ATP. This leads to a decrease in muscle contraction and other myosin-dependent processes .
類似化合物との比較
Similar Compounds
Diacetyl (Butane-2,3-dione): A similar compound with a buttery flavor, commonly used in the food industry.
2,3-Pentanedione: Another diketone with similar chemical properties but different applications.
Uniqueness
2,3-Butanedione, 1-(dimethylamino)- is unique due to its specific inhibition of myosin ATPase activity, which makes it valuable in biochemical and physiological studies. Its ability to form triazine and pteridine ring systems also sets it apart from other similar compounds .
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
1-(dimethylamino)butane-2,3-dione |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6(9)4-7(2)3/h4H2,1-3H3 |
InChIキー |
IHNDMZQZZKPIRZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


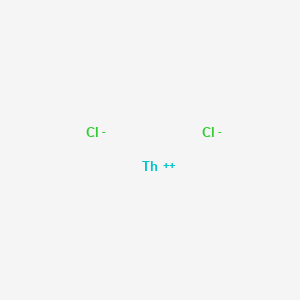

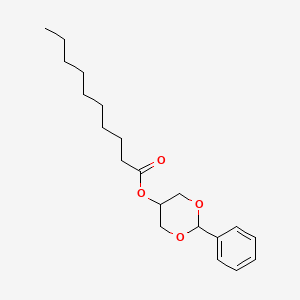

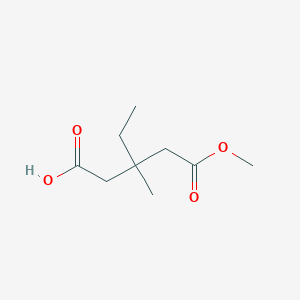
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

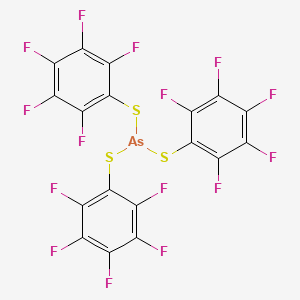
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
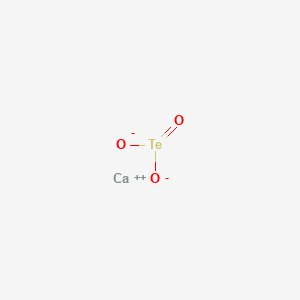
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

